Solvent Red 169

Beschreibung

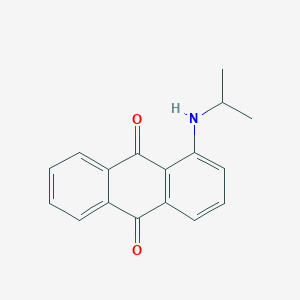

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(propan-2-ylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-10(2)18-14-9-5-8-13-15(14)17(20)12-7-4-3-6-11(12)16(13)19/h3-10,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIYVSUEHXWMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041740 | |

| Record name | C.I. Solvent Red 169 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27354-18-3 | |

| Record name | Solvent Red 169 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27354-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solvent Red 169 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027354183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1-[(1-methylethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Red 169 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(1-methylethyl)amino]anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT RED 169 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13N3ZG7HNK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the photophysical properties of Solvent Red 169?

An In-Depth Technical Guide to the Photophysical Properties of Solvent Red 169

Prepared by: Gemini, Senior Application Scientist

This guide provides a detailed exploration of the core photophysical properties of this compound (C.I. 605060), a fluorescent dye of the anthraquinone class. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. We will not only examine the "what" of its properties but also the fundamental "why" that governs its behavior, providing a robust framework for its application and characterization.

Introduction: Understanding this compound

This compound, chemically known as 1-(propan-2-ylamino)anthracene-9,10-dione, is a synthetic organic dye valued for its vibrant red fluorescence, excellent thermal stability, and lightfastness.[1][2] Its molecular structure is based on the anthraquinone core, a rigid, planar aromatic system. The key to its distinct color and photophysical characteristics is the presence of an isopropylamino group at the 1-position, which acts as a powerful electron-donating auxochrome.[3] This modification shifts the molecule's light absorption profile squarely into the visible spectrum, making it a highly effective colorant.

Due to its solubility in non-polar organic solvents and polymers, it finds widespread use in coloring plastics (such as polystyrene, polycarbonate, and PET), printing inks, fuels, and waxes.[1][4][5] Understanding its photophysical properties is paramount for optimizing its performance in these applications and for exploring its potential in advanced research areas like fluorescent probes and sensors.

| Identifier | Value | Reference(s) |

| Chemical Name | 1-(propan-2-ylamino)anthracene-9,10-dione | [6] |

| Synonyms | C.I. This compound, 1-(Isopropylamino)anthraquinone | [2][6] |

| CAS Number | 27354-18-3 | [2] |

| Molecular Formula | C₁₇H₁₅NO₂ | [2][6] |

| Molecular Weight | 265.31 g/mol | [2][6] |

| Chemical Class | Anthraquinone Dye | [2][7] |

Part 1: The Foundation of Color and Light Emission

The Anthraquinone Chromophore and the Role of the Amino Group

The intrinsic spectroscopic properties of anthraquinone-based dyes are governed by their electronic structure. The parent anthraquinone molecule primarily absorbs light in the UV region due to high-energy π → π* transitions within its aromatic system and lower-intensity, formally forbidden n → π* transitions associated with the non-bonding electrons on its carbonyl oxygens.[8]

The introduction of the electron-donating isopropylamino (-NH-CH(CH₃)₂) group causes a significant bathochromic shift (a shift to longer wavelengths) of the absorption bands. This occurs because the lone pair of electrons on the nitrogen atom extends the conjugated π-system of the molecule, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This HOMO-LUMO gap reduction is the primary reason this compound is brilliantly colored, as it pushes the key electronic transition into the visible portion of the electromagnetic spectrum.[3]

The Journey of an Excited Molecule: A Jablonski Diagram

To understand the photophysical properties of fluorescence, we must first visualize the potential fates of a molecule after it absorbs a photon. The Jablonski diagram provides a clear model for these processes. Upon absorbing a photon of appropriate energy, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). From this unstable state, it can return to the ground state via several pathways.

Caption: A simplified Jablonski diagram illustrating key photophysical pathways.

For a fluorescent dye like this compound, the most important pathways are absorption and fluorescence . The efficiency of the fluorescence process relative to non-radiative pathways (like internal conversion) is a critical determinant of the dye's performance.

Part 2: Core Photophysical Parameters & Measurement Protocols

Absorption Spectroscopy

The absorption spectrum reveals the specific wavelengths of light a molecule absorbs to become electronically excited. The wavelength of maximum absorption is denoted as λmax.

Expected Behavior and Solvatochromism: For aminoanthraquinones, the λmax is highly sensitive to the solvent environment, a phenomenon known as solvatochromism .[9] The polarity of the solvent can differentially stabilize the ground and excited states of the dye molecule, thus altering the energy gap and the observed λmax.[10][11] Molecules like this compound, which have a charge-transfer character due to the amino donor group, are expected to exhibit positive solvatochromism , where the λmax shifts to longer wavelengths (a red shift) as solvent polarity increases. This is because more polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state.

Table 2: Expected Solvatochromic Shift in Absorption of this compound

| Solvent | Polarity (Dielectric Constant, ε) | Expected λmax Shift |

|---|---|---|

| n-Hexane | ~1.9 | Shortest Wavelength (Blue-shifted) |

| Toluene | ~2.4 | ↓ |

| Chloroform | ~4.8 | ↓ |

| Acetone | ~21 | ↓ |

| Ethanol | ~25 | ↓ |

| Acetonitrile | ~37 | ↓ |

| DMSO | ~47 | Longest Wavelength (Red-shifted) |

Detailed Experimental Protocol: Measuring Absorbance

-

Solvent Selection: Choose a range of UV-grade solvents with varying polarities in which this compound is soluble.

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) by accurately weighing the dye and dissolving it in a precise volume of a primary solvent (e.g., toluene).

-

Working Solution Preparation: Create a dilute working solution from the stock solution. The final concentration should yield a maximum absorbance between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.

-

Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer. Allow the lamp to warm up for at least 30 minutes for stable output.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 350-700 nm).

-

Data Analysis: Identify and record the wavelength of maximum absorbance (λmax) and its corresponding absorbance value.

Fluorescence Emission Spectroscopy

The fluorescence emission spectrum shows the intensity of light emitted by the molecule as it relaxes from the excited state (S₁) back to the ground state (S₀). The emission maximum is always at a longer wavelength (lower energy) than the absorption maximum, a phenomenon known as the Stokes Shift .

Expected Emission Profile: The emission profile of this compound is also expected to be highly sensitive to the solvent environment. Similar to absorption, a red shift in the emission maximum is anticipated with increasing solvent polarity due to the stabilization of the excited state. The Stokes shift itself may also change with solvent polarity, providing insights into the structural relaxation of the molecule in its excited state.

Detailed Experimental Protocol: Measuring Fluorescence Emission

-

Sample Preparation: Prepare a very dilute solution of this compound. To prevent inner-filter effects, the absorbance of the solution at the excitation wavelength must be less than 0.1 (preferably ~0.05) in a standard 1 cm cuvette.[8]

-

Spectrofluorometer Setup: Turn on the instrument and allow the excitation source (typically a Xenon lamp) to stabilize.

-

Parameter Selection:

-

Set the excitation wavelength (λex). This is typically set to the absorption maximum (λmax) determined previously.

-

Set the emission scan range to start just after the excitation wavelength and extend to cover the expected emission (e.g., if λex is 520 nm, scan from 530 nm to 800 nm).

-

Adjust the excitation and emission slit widths to balance signal intensity with spectral resolution (e.g., 5 nm is a common starting point).

-

-

Blank Subtraction: Record a spectrum of the pure solvent under the same conditions to identify and subtract any background signals or Raman scattering peaks.

-

Sample Measurement: Record the fluorescence emission spectrum of the sample.

-

Data Correction: Ensure the recorded spectrum is corrected for the instrument's detector response and lamp profile. Modern spectrofluorometers often have built-in correction files.

-

Data Analysis: Identify and record the wavelength of maximum emission (λem).

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. A quantum yield of 1.0 (or 100%) means every absorbed photon results in an emitted photon.

Methodology: The Comparative Method The most common and reliable method for determining ΦF is the comparative method, which measures the fluorescence of the unknown sample relative to a standard compound with a known quantum yield.[8] The governing principle is that if the standard and sample have the same absorbance at the same excitation wavelength, they absorb the same number of photons.

Caption: Workflow for determining fluorescence quantum yield via the comparative method.

Detailed Experimental Protocol: Measuring Quantum Yield

-

Standard Selection: Choose a suitable quantum yield standard. The standard should absorb and emit in a similar spectral region to this compound. For a red-emitting dye, standards like Rhodamine 6G in ethanol (ΦF ≈ 0.94) or Cresyl Violet in methanol (ΦF ≈ 0.54) could be appropriate.[12]

-

Solution Preparation: Prepare a series of five to six dilute solutions for both the sample (this compound) and the standard in the same solvent. The absorbances at the chosen excitation wavelength should range from approximately 0.01 to 0.1.

-

Record Absorbance: For each solution, record the precise absorbance at the excitation wavelength.

-

Record Emission Spectra: Using the same instrument settings (excitation wavelength, slit widths), record the fully corrected fluorescence emission spectrum for each solution.

-

Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, create a plot of integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.

-

Calculate Gradient: Determine the gradient (slope) of the line for both the sample (Gradsample) and the standard (Gradstd).

-

Calculate Quantum Yield: Use the following equation: ΦF, sample = ΦF, std * (Gradsample / Gradstd) * (nsample² / nstd²) where n is the refractive index of the solvent. If the same solvent is used for both, the refractive index term (nsample²/nstd²) cancels out to 1.

Fluorescence Lifetime (τF)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is highly sensitive to the molecule's local environment and can be affected by factors like solvent viscosity, temperature, and the presence of quenching agents.

Methodology: Time-Correlated Single Photon Counting (TCSPC) TCSPC is the gold-standard technique for measuring fluorescence lifetimes in the picosecond to nanosecond range. The method works by repeatedly exciting a sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual fluorescence photons relative to the laser pulse. By building a histogram of these arrival times over millions of events, a precise fluorescence decay curve is constructed.

Sources

- 1. China this compound / Presol R. EB factory and manufacturers | Precise Color [precisechem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. ikm.org.my [ikm.org.my]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. pylamdyes.com [pylamdyes.com]

- 6. This compound | C17H15NO2 | CID 33790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. specialchem.com [specialchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Solvatochromism - Wikipedia [en.wikipedia.org]

- 10. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solvent effect on the spectral properties of Neutral Red - PMC [pmc.ncbi.nlm.nih.gov]

- 12. References | ISS [iss.com]

Part 1: Core Chemical Identity of Solvent Red 169

An In-depth Technical Guide to Solvent Red 169

For professionals in research, chemical manufacturing, and materials science, a comprehensive understanding of industrial colorants is paramount. This guide provides a detailed technical overview of this compound, an anthraquinone-based dye valued for its vibrant color and robust performance characteristics. We will delve into its core chemical identity, synthesis, physicochemical properties, and widespread applications, offering insights grounded in established chemical principles.

This compound is a synthetic organic compound belonging to the anthraquinone class of dyes. Its molecular structure, characterized by the 9,10-dioxoanthracene core with an isopropylamino substituent, is directly responsible for its distinct color and high stability. This structure imparts a brilliant, slightly bluish-red hue and ensures its solubility in various organic solvents and non-polar media, making it a versatile choice for coloring a wide array of materials.[1][2][3]

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 27354-18-3 .[1][2][4][5][6][7] A deprecated CAS number, 86835-91-8, may also be encountered in older literature.[5]

Key Chemical Identifiers

For unambiguous identification and use in research and regulatory documentation, the following identifiers are critical.

| Identifier | Value |

| CAS Number | 27354-18-3[5] |

| IUPAC Name | 1-(propan-2-ylamino)anthracene-9,10-dione[5] |

| Synonyms | C.I. This compound, 1-(Isopropylamino)anthraquinone, Transparent Red 2Y, Amaplast Red PC, C.I. 605060[1][5] |

| Molecular Formula | C₁₇H₁₅NO₂[1][5][7][8] |

| Molecular Weight | 265.31 g/mol [1][5] |

| SMILES | CC(C)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O[5][8] |

| InChI | InChI=1S/C17H15NO2/c1-10(2)18-14-9-5-8-13-15(14)17(20)12-7-4-3-6-11(12)16(13)19/h3-10,18H,1-2H3[5][8] |

| InChIKey | ATIYVSUEHXWMKF-UHFFFAOYSA-N[5][8] |

Chemical Structure Visualization

The two-dimensional structure of this compound is depicted below, illustrating the fusion of the anthraquinone skeleton with the N-isopropyl group at the C1 position.

Caption: 2D chemical structure of this compound.

Part 2: Synthesis and Manufacturing Process

The industrial synthesis of this compound is a straightforward and well-established process based on nucleophilic aromatic substitution. The primary manufacturing method involves the condensation of 1-chloroanthraquinone with propan-2-amine (isopropylamine).[1][6]

Experimental Protocol: Synthesis of this compound

-

Reactant Charging : A reaction vessel is charged with 1-chloroanthraquinone, an excess of isopropylamine (which acts as both reactant and solvent), and a copper catalyst (e.g., copper(I) iodide or copper powder) to facilitate the reaction. A high-boiling point organic solvent may be added to control the reaction temperature.

-

Reaction Conditions : The mixture is heated under reflux for several hours. The temperature is maintained to ensure a steady reaction rate while minimizing the formation of byproducts. The progress of the reaction is monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Product Isolation : Upon completion, the excess isopropylamine is removed by distillation. The reaction mixture is then cooled, and the crude product precipitates.

-

Purification : The crude solid is collected by filtration and washed with a suitable solvent (e.g., methanol or ethanol) to remove unreacted starting materials and catalyst residues.

-

Drying : The purified product is dried under vacuum to yield this compound as a brilliant red powder.

The causality behind this protocol lies in the Ullmann condensation mechanism, where the copper catalyst facilitates the coupling of the amine with the aryl halide. The use of excess amine drives the reaction equilibrium towards the product side.

Synthesis Workflow

The following diagram illustrates the key stages in the manufacturing of this compound.

Caption: Manufacturing workflow for this compound.

Part 3: Physicochemical Properties

The utility of this compound in various demanding applications is a direct result of its excellent physicochemical properties. These characteristics are rigorously tested to ensure batch-to-batch consistency and performance.

| Property | Value / Description | Significance |

| Appearance | Bluish-red or fluorescent red powder[1][4][9] | Provides the desired vibrant color in the final product. |

| Heat Resistance | Up to 310 °C[4][6][9] | Essential for coloring plastics that undergo high-temperature processing like extrusion and injection molding.[3] |

| Light Fastness | 7 (on a scale of 1-8)[4][9] | Ensures long-term color stability and resistance to fading upon exposure to light, crucial for durable goods.[3] |

| Migration Resistance | Good to Excellent[9][10][11] | Prevents the dye from bleeding or leaching out of the polymer matrix, maintaining the product's aesthetic and safety. |

| Solubility | Soluble in toluene and other non-polar organic solvents.[2][3] | Allows for easy incorporation into plastic resins, inks, oils, and waxes. |

| Acid Resistance | 4 (on a scale of 1-5)[4][9] | Indicates moderate stability in acidic environments. |

| Alkali Resistance | 5 (on a scale of 1-5)[4][9] | Shows excellent stability in alkaline conditions. |

| Tinting Strength | 95-105%[4][9] | High color intensity allows for efficient coloring with low concentrations of the dye. |

Part 4: Industrial Applications

The robust property profile of this compound makes it a preferred colorant across several industries. Its selection for a specific application is a deliberate choice based on performance requirements.

-

Plastics and Polymers : This is a primary application area. It is recommended for coloring a wide range of thermoplastics, including polystyrene (PS), polycarbonate (PC), ABS, polymethylmethacrylate (PMMA), and polyethylene terephthalate (PET).[3][9][10][11] The high heat resistance is critical to withstand the temperatures of injection molding and extrusion without degradation.[3]

-

Paints and Printing Inks : Its solubility and vibrant hue make it suitable for solvent-based paints and printing inks where a durable and bright red color is required.[4][12]

-

Waxes, Oils, and Fuels : this compound is used to color waxes (e.g., for candles), lubricants, oils, and fuels.[3][4][12] Its solubility in these non-polar media ensures a uniform, stable coloration.

-

Fibers and Rubber : The dye is also employed in the coloration of synthetic fibers and rubber materials.[4][9][11]

Property-Application Interrelationship

The suitability of this compound for diverse applications is governed by its core properties. The diagram below illustrates this relationship.

Caption: Relationship between properties and applications.

References

- Hangzhou Epsilon Chemical Co.,Ltd. This compound|CAS NO.27354-18-3.

- World dye variety. This compound.

- PubChem - National Institutes of Health. This compound | C17H15NO2 | CID 33790.

- ChemicalBook. This compound | 27354-18-3.

- SpecialChem. This compound (Everkem).

- PubChemLite. This compound (C17H15NO2).

- MedKoo Biosciences. This compound | CAS#27354-18-3.

- Graphic Arts & Inks. This compound by Hangzhou Epsilon Chemical Co., Ltd.

- Pylam Dyes. This compound.

- Wenzhou Color Bloom New Materials Co.,Ltd. This compound (Olvent Red 2y).

- Precise Color. China this compound / Presol R. EB factory and manufacturers.

- SpecialChem. This compound - Ningbo Precise New Material Technology.

- Key Properties of this compound: A Dye for Demanding Applications.

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. pylamdyes.com [pylamdyes.com]

- 3. nbinno.com [nbinno.com]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. This compound | C17H15NO2 | CID 33790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 27354-18-3 [chemicalbook.com]

- 7. medkoo.com [medkoo.com]

- 8. PubChemLite - this compound (C17H15NO2) [pubchemlite.lcsb.uni.lu]

- 9. China this compound / Presol R. EB factory and manufacturers | Precise Color [precisechem.com]

- 10. specialchem.com [specialchem.com]

- 11. specialchem.com [specialchem.com]

- 12. ulprospector.com [ulprospector.com]

Synthesis and purification methods for Solvent Red 169

An In-Depth Technical Guide to the Synthesis and Purification of C.I. Solvent Red 169

Introduction: Understanding this compound

C.I. This compound is a high-performance anthraquinone dye valued for its brilliant, blue-toned red shade and excellent stability.[1] Chemically known as 1-(isopropylamino)anthraquinone, its robust molecular structure lends it high resistance to heat, light, and migration.[2] These properties make it a preferred colorant in demanding applications, particularly for the mass coloration of engineering plastics such as polystyrenes (PS), polycarbonates (PC), polymethyl methacrylate (PMMA), and polyethylene terephthalate (PET).[3] Its primary function is to impart a stable and vibrant red color to the polymer matrix, ensuring long-term color fastness in the final product. This guide provides a detailed exploration of the prevalent synthesis methodologies and rigorous purification protocols essential for producing high-purity this compound suitable for research and industrial applications.

Chapter 1: Synthesis Methodologies

The core of this compound is the anthraquinone skeleton, a tricyclic aromatic quinone.[4] The synthesis of the final dye molecule can be approached from different starting points, primarily differing in how the isopropylamino group is introduced onto this core structure.

Route A: The Traditional Pathway via Nucleophilic Aromatic Substitution

The most established and widely cited method for synthesizing this compound is the direct condensation of 1-chloroanthraquinone with isopropylamine (propan-2-amine).[1][5]

-

Reaction Mechanism: This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing effect of the two carbonyl groups on the anthraquinone ring activates the chlorine-bearing carbon, making it susceptible to attack by the nucleophilic amine. The isopropylamine displaces the chloride ion to form the stable 1-(isopropylamino)anthraquinone product.

-

Precursor Synthesis: This route is predicated on the availability of 1-chloroanthraquinone. The industrial production of this precursor typically begins with the synthesis of the anthraquinone core itself, most commonly via the Friedel-Crafts acylation of benzene with phthalic anhydride, followed by cyclization.[6][7] The anthraquinone is then halogenated or nitrated and subsequently converted to the required 1-chloroanthraquinone intermediate.[4] Understanding this multi-step precursor synthesis is critical for appreciating the overall process complexity and cost structure of the traditional route.

Route B: A Modern, Streamlined Patented Approach

A more recent, patented method offers a more efficient alternative that circumvents the need for pre-formed anthraquinone intermediates.[8] This process begins with more fundamental building blocks and builds the anthraquinone ring system in the final step.

-

Reaction Scheme: This is a two-stage synthesis:

-

Intermediate Formation: Bromobenzene is reacted with isopropylamine in an aqueous alkaline medium using cuprous chloride as a catalyst to form the intermediate, N-isopropylaniline.[8]

-

Final Dye Synthesis: The N-isopropylaniline intermediate is then reacted directly with phthalic anhydride in the presence of concentrated sulfuric acid and urotropine to yield this compound.[8]

-

-

Process Advantages: The primary benefit of this route is the significant shortening of the process flow.[8] By starting with phthalic anhydride and building the dye directly, it eliminates the separate, often harsh, manufacturing steps for anthraquinone, nitroanthraquinone, and 1-chloroanthraquinone. This not only reduces production costs but also minimizes the generation of hazardous chemical waste associated with the traditional pathway.[8]

Chapter 2: Detailed Synthesis Protocol (Traditional Route)

This section provides a detailed, step-by-step laboratory protocol for the synthesis of this compound using the traditional nucleophilic substitution method.

Experimental Protocol: Synthesis of 1-(isopropylamino)anthraquinone

-

Reactor Setup: Equip a three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a temperature probe. The reaction should be performed in a well-ventilated fume hood.

-

Reagent Charging: To the flask, add 1-chloroanthraquinone (1.0 eq) and a suitable high-boiling point solvent such as nitrobenzene or N-methyl-2-pyrrolidone (NMP).

-

Addition of Amine: While stirring, slowly add an excess of isopropylamine (2.0-3.0 eq). The excess amine serves both as a reactant and as a base to neutralize the hydrochloric acid formed during the reaction.

-

Catalyst (Optional): In some variations, a copper-based catalyst (e.g., copper(I) chloride) can be added to facilitate the substitution, though the reaction often proceeds without it at elevated temperatures.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 150-180 °C. The exact temperature is dependent on the solvent used.

-

Monitoring and Completion: Maintain the temperature and stirring for 4-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., toluene/acetone). The reaction is considered complete when the spot corresponding to 1-chloroanthraquinone is no longer visible.

-

Product Isolation: Once the reaction is complete, cool the mixture to room temperature. The crude product often precipitates upon cooling. The product can be further precipitated by pouring the reaction mixture into an anti-solvent like methanol or ethanol.

-

Collection: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with the anti-solvent (methanol/ethanol) to remove residual solvent and unreacted isopropylamine, followed by a wash with water to remove any inorganic salts.

-

Drying: Dry the crude product in a vacuum oven at 60-80 °C until a constant weight is achieved. The resulting solid is crude this compound, which requires further purification.

Chapter 3: Purification Techniques for High-Purity this compound

Purification is a critical step to ensure the final dye meets the stringent quality requirements for its applications. The primary goal is to remove unreacted starting materials, by-products (such as isomers or over-alkylated products), and inorganic impurities.

Primary Purification: Recrystallization

Recrystallization is the most effective and widely used method for purifying solid organic compounds like dyes.[9] The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[10]

-

Solvent Selection: The choice of solvent is paramount. An ideal solvent should dissolve the dye sparingly at room temperature but completely at its boiling point.[9] Furthermore, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration). For anthraquinone dyes, common solvents include alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and mixed solvent systems.[11] Using a mixed-solvent system, such as ethanol/water, can be particularly effective in achieving optimal crystal growth and purity.[11]

Secondary Purification: Column Chromatography

For applications requiring exceptionally high purity (e.g., analytical standards or specialized electronics), column chromatography is employed.

-

Principle: This technique separates compounds based on their differential adsorption onto a stationary phase (typically silica gel) as a mobile phase (solvent or solvent mixture) flows through it. Components with weaker interactions with the stationary phase travel faster and elute first. By carefully selecting the mobile phase, this compound can be effectively isolated from closely related impurities.

Chapter 4: Detailed Purification Protocol (Recrystallization)

This protocol outlines the steps for purifying crude this compound obtained from the synthesis.

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent or solvent system (e.g., a mixture of ethanol and water).

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to just fully dissolve the solid at the boiling point.[12] Continuous stirring or swirling facilitates dissolution.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.[13]

-

Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[10]

-

Ice Bath Cooling: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for 30-60 minutes to maximize the yield of the crystallized product.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals on the filter with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[13]

-

Drying: Dry the purified crystals in a vacuum oven at 80-100 °C to remove all traces of solvent. The final product should be a crystalline solid with a brilliant red color.

Chapter 5: Analytical Characterization for Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized this compound.

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining the quantitative purity of the dye.[] It can separate this compound from trace impurities, allowing for an accurate percentage purity to be calculated.

-

Thin-Layer Chromatography (TLC): A rapid, qualitative tool used to monitor reaction progress and assess the number of components in the final product. A single spot indicates a high degree of purity.

-

-

Structural Confirmation:

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound (C₁₇H₁₅NO₂ = 265.31 g/mol ).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the arrangement of protons and carbon atoms.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the key functional groups present, such as the quinone C=O stretches and the secondary amine N-H bond.

-

-

Physical Properties:

-

Melting Point Determination: A pure crystalline solid will exhibit a sharp and distinct melting point. Impurities typically depress and broaden the melting range.[10]

-

UV-Visible Spectroscopy: Confirms the chromophoric properties of the dye, showing its characteristic absorption maxima in the visible region, which is responsible for its red color.

-

Data Summary & Visualization

The following tables and diagrams summarize the key parameters and workflows discussed.

Table 1: Reaction Parameters for Synthesis (Traditional Route)

| Parameter | Value/Condition | Rationale |

| Key Reactants | 1-Chloroanthraquinone, Isopropylamine | Forms the core structure and adds the auxochromic group. |

| Molar Ratio | 1 : 2-3 (Chloroanthraquinone : Amine) | Excess amine drives the reaction and neutralizes HCl by-product. |

| Solvent | Nitrobenzene or NMP | High boiling point allows for necessary reaction temperature. |

| Temperature | 150 - 180 °C | Provides sufficient activation energy for SNAr reaction. |

| Reaction Time | 4 - 8 hours | Ensures complete conversion of the starting material. |

| Monitoring | TLC (Toluene/Acetone eluent) | Tracks the disappearance of starting material to determine completion. |

Table 2: Example Purity Analysis Data

| Analysis Method | Crude Product | After Recrystallization |

| Appearance | Dull red powder | Brilliant red crystals |

| Melting Point | Broad range (e.g., 205-215 °C) | Sharp range (e.g., 220-222 °C) |

| HPLC Purity | ~92% | >99.5% |

| TLC | Major product spot + minor impurity spots | Single, clean spot |

Diagrams

Caption: Synthesis Workflow for this compound (Traditional Route).

Caption: Purification Workflow via Recrystallization.

References

-

CN111518409B - Synthetic method of this compound. Google Patents.

-

Anthraquinone Dyes . Dyeing-pedia.

-

This compound . World dye variety. (2012-10-17).

-

Production Process of Anthraquionone . Sinoever International Co.,Ltd. (2019-08-23).

-

This compound | 27354-18-3 . ChemicalBook. (2024-12-18).

-

Anthraquinone dyes . Wikipedia.

-

Recrystallization - Single Solvent . University of Calgary.

-

Recrystallization and Shape Control of Crystals of the Organic Dye Acid Green 27 in a Mixed Solvent . ResearchGate. (2025-08-09).

-

This compound (Olvent Red 2y) . Wenzhou Color Bloom New Materials Co.,Ltd.

-

Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential . PubMed. (2020-01-21).

-

Recrystallization . University of Wisconsin-Madison.

-

Methods for Purification of Commonly Used Solvents . Alfa Chemistry.

-

Anthraquinone dye | Synthesis, Applications, Properties . Britannica.

-

Recrystallization . Chemistry LibreTexts. (2023-01-29).

-

Two-Solvent Recrystallization Guide . MIT OpenCourseWare.

-

Extraction of Anthraquinones from Japanese Knotweed Rhizomes and Their Analyses by High Performance Thin-Layer Chromatography and Mass Spectrometry . MDPI.

-

Suggestions to purify anthraquinone dyes for electronic displays? . Reddit. (2019-10-11).

-

Anthraquinone dyes . Sinoever International Co.,Ltd. (2019-08-27).

-

This compound (Everkem) . SpecialChem. (2015-12-29).

-

Manufacturing Process: Solvent Red 161 .

-

Skysol® Solvent Red 2Y /Red 169 Dye for Plastic & Fiber . Made-in-China.com.

-

China this compound / Presol R. EB factory and manufacturers . Precise Color.

-

Analytical methods for determination of anthraquinone dyes in historical textiles . CORE.

-

EP0181226A2 - Method for purification of dyes . Google Patents.

-

Analytical Services for Purity Determination . BOC Sciences.

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. specialchem.com [specialchem.com]

- 3. China this compound / Presol R. EB factory and manufacturers | Precise Color [precisechem.com]

- 4. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 5. This compound | 27354-18-3 [chemicalbook.com]

- 6. Anthraquinone Dyes - Dyeing-pedia [china-dyestuff.com]

- 7. Production Process of Anthraquionone - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

- 8. CN111518409B - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 9. Recrystallization [sites.pitt.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Home Page [chem.ualberta.ca]

- 13. ocw.mit.edu [ocw.mit.edu]

Solubility of Solvent Red 169 in common organic solvents

An In-depth Technical Guide to the Solubility of Solvent Red 169 in Common Organic Solvents

Abstract

This compound is a high-performance anthraquinone dye, prized for its vibrant fluorescent red shade, exceptional thermal stability, and excellent lightfastness.[1] Its application spans a wide array of industries, including the coloration of engineering plastics, printing inks, fuels, lubricants, and waxes.[2][3][4] The efficacy of this compound in these applications is fundamentally governed by its solubility characteristics in various organic media. A thorough understanding of its solubility profile is therefore critical for formulation scientists and researchers to achieve optimal dispersion, color strength, and final product quality. This technical guide provides a comprehensive overview of the known solubility properties of this compound, establishes a rigorous experimental protocol for its quantitative determination, and presents a logical workflow for solvent selection to aid in research and development.

Introduction to this compound: Chemical Identity and Industrial Significance

This compound (CI 605060), with CAS Registry Number 27354-18-3, is a member of the anthraquinone class of colorants.[5] Its molecular structure, C₁₇H₁₅NO₂, lends it remarkable stability.[5] This robustness is reflected in its key physical and chemical properties, which are highly valued in demanding industrial processes.

Key Properties:

-

Thermal Resistance: Withstands temperatures up to 310°C, making it suitable for high-temperature processing of plastics like polycarbonate (PC), PET, and polyamides.[2][3]

-

Light Fastness: Exhibits superior resistance to fading upon exposure to light, ensuring long-term color stability in finished goods.[1][3]

-

Chemical Resistance: Shows good resistance to both acids and alkalis.[2][3]

-

Color: Provides a brilliant, bluish-red to yellowish-red shade, often with fluorescent characteristics.[1][6]

The primary function of a solvent dye is to dissolve completely in the application medium to impart color at a molecular level. This is distinct from pigments, which are dispersed as solid particles. Consequently, the solubility of this compound is not merely a physical parameter but a cornerstone of its performance, directly influencing color uniformity, transparency, and the absence of defects in the final product.

Core Principles of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the intermolecular forces between the solute and solvent molecules. This compound, as an anthraquinone derivative, has a large, relatively non-polar aromatic structure, but also contains polar carbonyl and amine functional groups. This dual nature dictates its solubility behavior.

-

Non-Polar Solvents: The large hydrocarbon backbone of the anthraquinone structure facilitates strong van der Waals interactions with non-polar and hydrocarbon-based solvents. This explains its documented solubility in solvents like toluene and other non-polar media.[6][7]

-

Polar Solvents: The presence of polar groups allows for dipole-dipole interactions with polar organic solvents. Therefore, it is also expected to be soluble in various polar solvent systems.[8]

-

Water Insolubility: Despite its polar functional groups, the molecule's large hydrophobic surface area makes it insoluble in water, a highly polar, hydrogen-bonding solvent.[9]

Qualitative Solubility Profile of this compound

| Solvent Class | Representative Solvents | Reported Solubility | Primary Interaction Mechanism | Source(s) |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble | Van der Waals forces | [6] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Generally Soluble | Dipole-dipole interactions | [7][8] |

| Esters | Ethyl Acetate, Butyl Acetate | Generally Soluble | Dipole-dipole interactions | [7][8] |

| Alcohols | Ethanol, Isopropanol | Sparingly to Generally Soluble | Dipole-dipole, potential for weak H-bonding | [8] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Generally Soluble | Dipole-dipole interactions | [7] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble | Van der Waals forces | [8] |

| Water | - | Insoluble | - | [2][9] |

Note: "Generally Soluble" indicates that the dye is known to be used in these solvent systems, but the exact solubility limit can vary. "Sparingly Soluble" suggests limited solubility that may be insufficient for some high-concentration applications.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of specific public data, a standardized and reliable experimental protocol is necessary. The following methodology, based on the equilibrium saturation method, provides a trustworthy framework for researchers to precisely quantify the solubility of this compound in any organic solvent of interest.

Principle

An excess of the solid dye is agitated in a known volume of the solvent at a constant temperature for a sufficient period to ensure that equilibrium is reached, creating a saturated solution. The undissolved solid is then removed, and the concentration of the dye in the clear, saturated solution is determined gravimetrically.

Materials and Reagents

-

This compound powder (high purity grade)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks (Class A)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled orbital shaker or magnetic stirrer with hotplate

-

Centrifuge and centrifuge tubes with solvent-resistant seals

-

Syringe filters (e.g., 0.45 µm PTFE, solvent-compatible)

-

Glass vials or beakers for evaporation

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh approximately 1-2 grams of this compound into a sealable centrifuge tube. Record the mass.

-

Using a calibrated pipette or volumetric flask, add a precise volume (e.g., 20.0 mL) of the chosen organic solvent to the tube.

-

-

Equilibration:

-

Seal the tube tightly to prevent solvent evaporation.

-

Place the tube in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture at a constant speed for a period of 24 to 48 hours. This extended time is critical to ensure the system reaches true thermodynamic equilibrium. A shorter duration may result in an undersaturated solution and an inaccurate, lower solubility value.

-

-

Separation:

-

After equilibration, remove the tube and place it in a centrifuge.

-

Centrifuge at a high speed (e.g., 4000 rpm) for 15-20 minutes to pellet all undissolved solid dye. This step is superior to simple filtration for ensuring complete removal of fine particulates.

-

Carefully draw a known volume (e.g., 5.0 mL) of the clear supernatant using a volumetric pipette. To avoid any disturbance of the pellet, it is best practice to draw the liquid from the upper portion of the solution. For added certainty, pass the collected supernatant through a solvent-compatible syringe filter into a pre-weighed glass vial.

-

-

Analysis (Gravimetric):

-

Record the exact mass of the empty vial.

-

Place the vial containing the saturated solution in a drying oven set to a temperature sufficient to evaporate the solvent without degrading the dye (e.g., 60-80°C). Alternatively, use a rotary evaporator or a gentle stream of nitrogen.

-

Continue drying until all solvent has evaporated and the dye residue is completely dry. Place the vial in a desiccator to cool to room temperature and prevent moisture absorption.

-

Weigh the vial containing the dry dye residue. Repeat the drying and weighing cycle until a constant mass is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved dye by subtracting the mass of the empty vial from the final mass of the vial with the residue.

-

Determine the solubility using the following formula: Solubility (g/L) = (Mass of dry dye residue (g) / Volume of supernatant analyzed (L))

-

This self-validating protocol ensures that the measured value represents the true equilibrium solubility under the specified conditions.

Logical Workflow for Solvent Selection

Choosing the right solvent is a multi-faceted decision that extends beyond simple solubility. The following workflow, represented as a diagram, guides the researcher through a logical selection process.

Caption: Logical workflow for selecting an optimal organic solvent for this compound.

This decision-making framework ensures that the selected solvent not only dissolves the required amount of dye but also aligns with processing parameters, safety regulations, and economic constraints.

Conclusion

This compound is a versatile and robust colorant whose performance is intrinsically linked to its solubility in the chosen application medium. While it is generally characterized as soluble in a range of common organic solvents, particularly non-polar and moderately polar systems, publicly available quantitative data is limited. This guide has provided a consolidated overview of its qualitative solubility and, more importantly, a detailed and trustworthy experimental protocol for its precise quantitative determination. By employing the systematic workflow presented, researchers and formulation scientists can confidently select the most appropriate solvent, ensuring the successful and high-quality application of this compound.

References

-

Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). This compound | CAS NO.27354-18-3. Retrieved from [Link]

-

Precise Color. (n.d.). China this compound / Presol R. EB factory and manufacturers. Retrieved from [Link]

-

World dye variety. (2012). This compound. Retrieved from [Link]

-

Pylam Dyes. (n.d.). This compound. Retrieved from [Link]

-

UL Prospector. (n.d.). This compound by Hangzhou Epsilon Chemical Co., Ltd.. Retrieved from [Link]

-

Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Red 169. Retrieved from [Link]

-

UL Prospector. (2025). This compound by Hangzhou Epsilon Chemical Co., Ltd. 杭州玉普西隆化工有限公司. Retrieved from [Link]

-

Dayglo Color Corporation. (n.d.). Solvent Dyes. Retrieved from [Link]

-

Hangzhou Epsilon Chemical Co.,Ltd. (2013). This compound msds. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Precise Color. (n.d.). China this compound MSDS Manufacturers and Factory, Suppliers. Retrieved from [Link]

-

Polaris Organics. (n.d.). Solvent Dyes. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Thompson Rivers University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. epsilonpigments.com [epsilonpigments.com]

- 3. China this compound / Presol R. EB factory and manufacturers | Precise Color [precisechem.com]

- 4. ulprospector.com [ulprospector.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. pylamdyes.com [pylamdyes.com]

- 7. polarisorganics.com [polarisorganics.com]

- 8. Dayglo Color Corporation [dayglo.in]

- 9. epsilonpigments.com [epsilonpigments.com]

A Spectroscopic Guide to Solvent Red 169: An In-depth Technical Analysis

This technical guide provides a comprehensive analysis of the spectroscopic properties of Solvent Red 169, a fluorescent dye with significant applications in research and industry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing its light absorption and emission characteristics, offering both theoretical insights and practical methodologies for its use.

Introduction to this compound

This compound, chemically known as 1-(isopropylamino)anthraquinone, is a synthetic dye belonging to the anthraquinone class.[1][2] Its molecular structure, featuring an isopropylamino group attached to the anthraquinone core, gives rise to its characteristic red color and fluorescent properties.[1] This dye is noted for its excellent heat and light resistance, making it a durable colorant for a variety of materials, including plastics, polymers, and printing inks.[3] The inherent fluorescence of this compound also makes it a valuable tool in scientific research, particularly in applications requiring stable and bright fluorescent probes.

Molecular Structure and Properties:

-

Chemical Name: 1-(isopropylamino)anthracene-9,10-dione[1]

Understanding the Spectroscopic Behavior of Anthraquinone Dyes

The spectroscopic properties of anthraquinone derivatives like this compound are dictated by electronic transitions within their conjugated π-systems. The absorption of ultraviolet and visible light promotes electrons from the ground state to higher energy excited states. These transitions are typically of two main types:

-

π → π* transitions: These are high-intensity absorptions, usually occurring in the UV region, and are associated with the aromatic system of the anthraquinone core.

-

n → π* transitions: These are lower-intensity absorptions that can extend into the visible region of the spectrum. They arise from the excitation of non-bonding electrons located on the carbonyl oxygen atoms.

The presence of substituents, such as the isopropylamino group in this compound, plays a crucial role in modulating these electronic transitions. Electron-donating groups, like the amino group, can cause a bathochromic (red) shift in the absorption and emission spectra. This is due to the delocalization of the lone pair of electrons from the nitrogen atom into the anthraquinone π-system, which lowers the energy gap between the ground and excited states.[5][6]

UV-Visible Absorption Spectroscopy of this compound

The UV-Vis absorption spectrum of a dye provides fundamental information about its interaction with light. The wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) are key parameters that characterize a chromophore.

While a comprehensive, publicly available dataset of the UV-Vis absorption of this compound across a wide range of solvents is not readily found in the literature, the general behavior of aminoanthraquinones suggests that the absorption maximum will be influenced by solvent polarity.[7] For instance, in a study of other red anthraquinone dyes, the maximum absorption wavelength was observed around 500 nm in ethanol.[8]

Table 1: Expected UV-Vis Absorption Properties of this compound in Various Solvents

| Solvent | Polarity Index | Expected λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Hexane | 0.1 | ~480-500 | Data not available |

| Toluene | 2.4 | ~490-510 | Data not available |

| Chloroform | 4.1 | ~500-520 | Data not available |

| Ethanol | 4.3 | ~500-530 | Data not available |

| Acetonitrile | 5.8 | ~500-525 | Data not available |

| DMSO | 7.2 | ~510-535 | Data not available |

Note: The λmax values are estimations based on the general behavior of similar aminoanthraquinone dyes. Actual experimental values may vary.

Fluorescence Spectroscopy of this compound

Fluorescence is the emission of light by a substance that has absorbed light. For this compound, the presence of the amino group is critical for its fluorescent properties. While many simple anthraquinones are weakly or non-fluorescent, derivatives with electron-donating substituents can exhibit significant fluorescence.[9]

Key fluorescence parameters include:

-

Emission Wavelength (λem): The wavelength at which the maximum fluorescence intensity is observed.

-

Stokes Shift: The difference in wavelength between the absorption maximum (λmax) and the emission maximum (λem). A larger Stokes shift is often desirable in fluorescence applications to minimize self-absorption and improve signal-to-noise ratios.[9]

-

Fluorescence Quantum Yield (Φf): The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[9]

-

Fluorescence Lifetime (τf): The average time a molecule remains in its excited state before returning to the ground state by emitting a photon.[10]

Similar to absorption, the fluorescence properties of this compound are expected to be solvent-dependent. Increasing solvent polarity often leads to a red shift in the emission spectrum due to the stabilization of the more polar excited state.[11]

Table 2: Expected Fluorescence Properties of this compound in Various Solvents

| Solvent | Expected λem (nm) | Expected Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |

| Hexane | ~530-560 | ~50-60 | Data not available | Data not available |

| Toluene | ~540-570 | ~50-60 | Data not available | Data not available |

| Chloroform | ~550-590 | ~50-70 | Data not available | Data not available |

| Ethanol | ~560-610 | ~60-80 | Data not available | Data not available |

| Acetonitrile | ~555-600 | ~55-75 | Data not available | Data not available |

| DMSO | ~570-620 | ~60-85 | Data not available | Data not available |

Note: These are estimated values based on the behavior of analogous fluorescent dyes. Experimental determination is necessary for precise characterization.

Experimental Protocols for Spectroscopic Analysis

To ensure scientific integrity and obtain reliable data, the following detailed protocols for UV-Vis absorption and fluorescence spectroscopy are provided.

Protocol 1: UV-Visible Absorption Spectroscopy

This protocol outlines the steps for acquiring the UV-Vis absorption spectrum of this compound and determining its molar absorptivity.

Caption: Workflow for UV-Vis absorption analysis of this compound.

Causality Behind Experimental Choices:

-

UV-grade solvent: Essential to minimize background absorbance from the solvent itself.

-

Quartz cuvettes: Transparent in the UV region, unlike glass or plastic cuvettes.

-

Absorbance range of 0.1-1.0: Ensures linearity and accuracy according to the Beer-Lambert law.

Protocol 2: Fluorescence Spectroscopy

This protocol details the procedure for measuring the fluorescence emission spectrum and determining the relative quantum yield of this compound.

Caption: Workflow for fluorescence analysis of this compound.

Causality Behind Experimental Choices:

-

Fluorescence-grade solvent: Minimizes fluorescent impurities that could interfere with the measurement.

-

Absorbance < 0.1: Crucial to avoid inner filter effects, where the emitted fluorescence is reabsorbed by other dye molecules in the solution.[9]

-

Reference standard: A comparative method for quantum yield determination is often more accurate and straightforward than absolute measurements.[12] The chosen standard should absorb and emit in a similar spectral region as the sample.

Structure-Property Relationships and Applications

The spectroscopic data of this compound provides valuable insights into its potential applications. The strong absorption in the visible region and its notable fluorescence make it suitable for:

-

Coloration of materials: Its high stability ensures long-lasting color in plastics and other polymers.[13]

-

Fluorescent probing: In biological and materials science, its fluorescence can be used to label and visualize specific components.

-

Sensors: The sensitivity of its spectroscopic properties to the local environment (solvatochromism) suggests potential use in chemical sensors.[14][15]

The relationship between the absorption and emission of this compound can be visualized through a Jablonski diagram.

Caption: Jablonski diagram illustrating the electronic transitions of this compound.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic properties of this compound. While specific experimental data in various solvents remains to be fully documented in publicly accessible literature, the principles outlined here, based on the behavior of analogous aminoanthraquinone dyes, offer a robust framework for its characterization and application. The provided protocols serve as a self-validating system for researchers to obtain reliable and reproducible spectroscopic data. Further research to populate the provided tables with experimental values will be invaluable to the scientific community, enhancing the utility of this versatile fluorescent dye.

References

- Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Applic

- A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. PMC. (2024-03-04).

- Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. Publisher.

- Vertically π-expanded coumarin - the synthesis via the Scholl reaction and photophysical properties. PCCP - RSC Publishing.

- Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide. Benchchem.

- This compound | C17H15NO2 | CID 33790. PubChem.

- Emission wavelength maxima versus molecular–microscopic solvent...

- 1-Aminoanthraquinone 97 82-45-1. Sigma-Aldrich.

- A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. MDPI. (2024-03-04).

- Disubstituted Aminoanthraquinone-Based Photoinitiators for Free Radical Polymerization and Fast 3D Printing under Visible Light | Macromolecules.

- Assessing the Fluorescent Properties of Anthraquinone-Based Dyes. Scholars Crossing.

- Anthraquinone | C14H8O2 | CID 6780. PubChem.

- This compound | 27354-18-3. ChemicalBook. (2024-12-18).

- trans-Stilbenoids with Extended Fluorescence Lifetimes for the Characteriz

- Fluorescence quantum yields for the different compounds determined by...

- This compound. World dye variety. (2012-10-17).

- This compound. Pylam Dyes.

- Fluorescence Lifetime Analysis of Anthraquinone Deriv

- FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University. (2021-04-29).

- Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nem

- UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. PubMed Central. (2014-05-08).

- Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Deriv

- Anthraquinone. OMLC.

- Key Properties of this compound: A Dye for Demanding Applic

- The absorption spectra of anthraquinone dye: (a) Fundamental...

Sources

- 1. This compound | C17H15NO2 | CID 33790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 27354-18-3 [chemicalbook.com]

- 5. ikm.org.my [ikm.org.my]

- 6. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. trans-Stilbenoids with Extended Fluorescence Lifetimes for the Characterization of Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pylamdyes.com [pylamdyes.com]

- 14. A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus [mdpi.com]

An In-depth Technical Guide to the Thermal Stability and Degradation of Solvent Red 169

Preamble: The Criticality of Thermal Integrity in Advanced Applications

Solvent Red 169, a vibrant fluorescent dye of the anthraquinone class, is integral to numerous high-performance applications, from coloring engineering plastics like polycarbonate and PET to its use in specialized inks and coatings.[1][2][3] In these contexts, the material is often subjected to extreme temperatures during processing, manufacturing, and end-use. Consequently, understanding its thermal stability is not merely an academic exercise; it is a prerequisite for ensuring product quality, longevity, and safety. This guide provides a comprehensive framework for researchers, scientists, and formulation experts to evaluate the thermal characteristics of this compound, moving from foundational principles to detailed, field-proven experimental protocols.

Foundational Characteristics of this compound

A thorough analysis begins with a clear understanding of the molecule . This compound, chemically known as 1-(isopropylamino)anthraquinone, belongs to the robust family of anthraquinone dyes, which are noted for their stability.[4][5]

Its core structure, a fusion of an anthraquinone skeleton with an isopropylamino substituent, is directly responsible for its distinct color and physicochemical properties.

| Property | Value | Source(s) |

| Chemical Name | 1-(propan-2-ylamino)anthracene-9,10-dione | [5] |

| C.I. Name | This compound | [4] |

| CAS Number | 27354-18-3 | [4][5] |

| Molecular Formula | C₁₇H₁₅NO₂ | [4][5] |

| Molecular Weight | 265.31 g/mol | [4][5] |

| Appearance | Red Powder / Bluish-Red Powder | [2][3] |

| Melting Point | 187-189 °C | [6] |

| Heat Resistance | Up to 310 °C | [2][3][4] |

| Solubility | Soluble in organic solvents and non-polar media | [1] |

| Applications | Plastics (PS, ABS, PC, PET), polymers, fibers, inks, waxes, lubricants | [1][3] |

The Core Challenge: Defining and Quantifying Thermal Stability

Thermal stability refers to a material's ability to resist chemical and physical changes upon exposure to heat. For this compound, this is paramount, as degradation can lead to color fading, loss of functionality, and the generation of potentially harmful byproducts. The reported heat resistance of 310 °C is a testament to its robust anthraquinone core, making it suitable for high-temperature engineering plastics.[2][3]

However, stability is not an absolute measure and is influenced by several factors:

-

Temperature Ramp Rate: Rapid heating can induce different degradation kinetics compared to slow, prolonged exposure.

-

Atmosphere: The presence of oxygen can initiate oxidative degradation pathways, which are often more aggressive than pyrolytic (inert atmosphere) degradation.[7]

-

Matrix Effects: The polymer or solvent system in which the dye is dispersed can significantly impact its stability, either by offering protection or by participating in degradation reactions.

Unraveling Thermal Degradation Pathways

While specific degradation pathways for this compound are not extensively detailed in the public literature, we can postulate a logical sequence based on the known chemistry of anthraquinone dyes and general principles of thermal decomposition.[8][9] The degradation is likely initiated at the weakest bonds within the molecule under thermal stress.

The primary hypothesized pathway involves the cleavage of the C-N bond connecting the isopropylamino group to the anthraquinone ring. This would be followed by further fragmentation of the anthraquinone core at higher temperatures, potentially breaking the single bonds in the central ring, a known degradation pattern for this class of compounds.[8]

Caption: Hypothesized thermal degradation pathway for this compound.

A Practical Guide to Experimental Assessment

To rigorously characterize the thermal stability and degradation of this compound, a multi-technique approach is essential. The following protocols are designed to provide a comprehensive and self-validating thermal profile.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] It is the primary technique for determining the onset temperature of degradation, quantifying mass loss at different stages, and assessing the amount of non-volatile residue.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Detailed Protocol for TGA:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass signals are calibrated according to the manufacturer's guidelines, typically using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of dry this compound powder into a clean, tared TGA crucible (platinum or alumina is recommended for high-temperature stability).

-

Atmosphere Selection: Choose the purge gas. For assessing intrinsic thermal stability, use an inert gas like nitrogen. To evaluate stability in a processing environment, use air. Set the flow rate (e.g., 50 mL/min).

-

Temperature Programming:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5 minutes to ensure thermal stability.

-

Apply a linear heating ramp, typically 10 °C or 20 °C per minute, up to a final temperature where degradation is complete (e.g., 600 °C).[11]

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Plot the resulting TGA curve (Weight % vs. Temperature). Determine the onset temperature of decomposition (T_onset), which indicates the start of significant mass loss. The derivative of this curve (DTG) can be used to find the temperature of maximum decomposition rate (T_peak).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] It is used to detect thermal events such as melting (endothermic), crystallization (exothermic), and decomposition (typically exothermic), providing a more complete picture of the thermal transitions.[13][14]

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Detailed Protocol for DSC:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium.

-

Sample Preparation: Weigh 2-5 mg of this compound powder into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen to provide an inert atmosphere.

-

Temperature Programming:

-

A common method is a "heat-cool-heat" cycle. First, heat from ambient temperature (e.g., 25 °C) to just above the melting point (e.g., 220 °C) at a rate of 10 °C/min to observe the initial melting behavior.

-

Cool the sample back to the starting temperature.

-

Perform a second heating ramp. This cycle helps to remove any thermal history of the material.

-

To study decomposition, a separate run heating to a higher temperature (e.g., 400 °C) is required.

-

-

Data Analysis: Plot heat flow versus temperature. Identify and integrate the area of the endothermic peak to determine the melting point (T_m) and enthalpy of fusion (ΔH_f). Any sharp exothermic peaks at higher temperatures are indicative of decomposition.

Identification of Degradants via HPLC-MS

Principle: To understand the degradation pathway, the products formed must be identified. This is achieved by intentionally degrading the sample (forced degradation) and then separating and identifying the resulting compounds using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[15][16]

Detailed Protocol for Degradant Analysis:

-

Forced Degradation:

-

Heat a small, known concentration of this compound in a suitable solvent (or as a dry powder) in an oven at a temperature below but near its decomposition onset (determined by TGA, e.g., 280 °C) for a defined period (e.g., 1-2 hours).

-

Dissolve the resulting residue in a suitable solvent like acetonitrile or methanol to create a sample for analysis.

-

-

HPLC Separation:

-

Technique: Reverse-phase HPLC is most suitable for separating the polar and non-polar compounds expected in the degradation mixture.[15]

-

Column: Use a C18 column.

-

Mobile Phase: A gradient elution using water (often with 0.1% formic acid) and an organic solvent like acetonitrile is typical.

-

Detection: A Photodiode Array (PDA) detector can monitor the disappearance of the parent dye and the appearance of new chromophoric degradants.

-

-

MS Identification:

-

The eluent from the HPLC is directed into a mass spectrometer (e.g., using an Electrospray Ionization - ESI source).

-

The MS will provide the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear in the chromatogram of the degraded sample.

-

By comparing the accurate mass measurements to the hypothesized structures, the identity of the degradation products can be confirmed.

-

Data Synthesis and Implications

By combining the results from TGA, DSC, and HPLC-MS, a comprehensive thermal profile of this compound can be constructed.